molecular formula C25H16F3N3OS2 B11081109 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diphenylacetamide

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diphenylacetamide

Cat. No.: B11081109
M. Wt: 495.5 g/mol
InChI Key: RMILEXCXCAPIPX-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diphenylacetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with cyano, thiophene, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diphenylacetamide typically involves multiple steps. One common route starts with the preparation of the pyridine core, followed by the introduction of the cyano, thiophene, and trifluoromethyl groups. The final step involves the formation of the acetamide linkage with N,N-diphenylacetamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques, such as recrystallization and chromatography, are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diphenylacetamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The thiophene ring may contribute to the compound’s electronic properties, influencing its activity in biological systems. Detailed studies on the molecular pathways involved are ongoing.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid
  • 3-amino-6-thiophen-2-yl-thieno(2,3-b)pyridine-2-carbonitrile

Uniqueness

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and trifluoromethyl groups enhances its potential as a bioactive compound, while the thiophene ring contributes to its electronic characteristics.

Properties

Molecular Formula

C25H16F3N3OS2

Molecular Weight

495.5 g/mol

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diphenylacetamide

InChI

InChI=1S/C25H16F3N3OS2/c26-25(27,28)20-14-21(22-12-7-13-33-22)30-24(19(20)15-29)34-16-23(32)31(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14H,16H2

InChI Key

RMILEXCXCAPIPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N

Origin of Product

United States

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